![molecular formula C11H6Cl2O2 B1269395 5-(2,4-Dichlorophenyl)-2-furaldehyde CAS No. 56300-69-7](/img/structure/B1269395.png)
5-(2,4-Dichlorophenyl)-2-furaldehyde
Overview
Description
“5-(2,4-Dichlorophenyl)-2-furaldehyde” is a chemical compound with the molecular formula C11H6Cl2O2 and a molecular weight of 241.07 g/mol . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of “5-(2,4-Dichlorophenyl)-2-furaldehyde” can be analyzed using various methods. For instance, the structure of a similar compound, 2,4-Dichlorophenol, is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Scientific Research Applications
Medicine: Antileishmanial and Antimalarial Agent Development
The compound has been explored for its potential in creating derivatives with significant antileishmanial and antimalarial activities. Research indicates that certain pyrazole derivatives synthesized from this compound exhibit superior activity compared to standard drugs, offering a promising avenue for developing new treatments for these diseases .
Agriculture: Herbicide Formulation
In agriculture, derivatives of 5-(2,4-Dichlorophenyl)-2-furaldehyde are being studied for their use in herbicide formulations. These compounds may disrupt plant hormone responses, leading to the development of more effective weed control solutions .
Material Science: Advanced Material Synthesis
The compound serves as a precursor in synthesizing materials with specific properties, such as increased thermal stability or unique electronic characteristics. This is crucial in creating advanced materials for various industrial applications .
Environmental Science: Water Treatment
Derivatives of 5-(2,4-Dichlorophenyl)-2-furaldehyde are being investigated for their effectiveness in water treatment processes. They could play a role in the degradation of environmental pollutants, contributing to cleaner water resources .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, this compound and its derivatives are used as reference materials or reagents in the qualitative and quantitative analysis of chemical substances, aiding in the development of new analytical methods .
Biochemistry: Enzyme Inhibition Studies
The compound is utilized in biochemistry for studying enzyme inhibition, which is fundamental in understanding metabolic pathways and designing drugs that target specific enzymes .
Safety and Hazards
According to the safety data sheet, “5-(2,4-Dichlorophenyl)-2-furaldehyde” is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is advised to avoid dust formation and breathing vapors, mist, or gas .
Mechanism of Action
Target of Action
cruzi .
Mode of Action
It’s suggested that similar compounds may act on the active site of certain receptors, establishing a stable complex with the target .
Biochemical Pathways
Related compounds have been found to affect various pathways, leading to downstream effects .
Pharmacokinetics
A related compound was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
Related compounds have shown effectiveness against certain forms of parasites .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2O2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWLFKNQYWFPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350162 | |
Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56300-69-7 | |
Record name | 5-(2,4-dichlorophenyl)-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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